molecular formula C11H8ClN5 B3334315 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6289-04-9

1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3334315
CAS No.: 6289-04-9
M. Wt: 245.67 g/mol
InChI Key: NTRNCDBHKIJOLA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the 1-position and an amine group at the 4-position. The compound’s structure allows for versatile modifications, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNCDBHKIJOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277763
Record name 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6289-04-9
Record name NSC11622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC3955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.

    Introduction of the 4-Chlorophenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it possesses significant antibacterial and antifungal properties.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans10 µg/mL

This table summarizes findings from various studies that assessed the antimicrobial efficacy of the compound against common pathogens .

Pharmacological Applications

1. Enzyme Inhibition

Research has identified this compound as a potent inhibitor of specific enzymes involved in cancer progression and inflammation.

  • Example : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell division and are often dysregulated in cancer .

2. Neurological Research

Emerging studies suggest potential applications in neurological disorders due to its ability to modulate neurotransmitter systems.

  • Case Study : A recent investigation into the effects of this compound on neuronal cells indicated neuroprotective effects, suggesting its utility in treating neurodegenerative diseases such as Alzheimer’s .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition disrupts cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Kinase Inhibitors

Compound Name Key Structural Differences Biological Activity Pharmacokinetic Profile References
This compound Base structure Under investigation for kinase modulation (e.g., Src family) Limited data available
PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) tert-butyl at 1-position Potent Src kinase inhibitor; antileishmanial activity (IC₅₀ < 1 μM) Moderate solubility due to tert-butyl
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) Chloroethyl and 4-fluorobenzyl substituents Anticancer activity in neuroblastoma (IC₅₀ = 5.74 ng/mL); reduces tumor mass in vivo Poor PK; requires nanocarriers (e.g., graphene oxide)

Key Findings :

  • The tert-butyl group in PP2 enhances kinase inhibition but may reduce solubility compared to the unsubstituted 4-chlorophenyl analog .
  • S29’s chloroethyl and fluorobenzyl groups improve target specificity but necessitate delivery systems (e.g., graphene oxide) to mitigate poor PK .

Amine-Modified Derivatives

Compound Name Amine Substituent Physicochemical Properties Applications References
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Methoxyethyl Improved solubility (logP = 2.1) Screening compound for kinase targets
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-... 3-Chloro-4-methylphenyl Higher molecular weight (370.24 g/mol) Potential antiparasitic agent
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-... 6-Methyl and phenylamine groups Melting point: 202–203°C; distinct NMR signals Preclinical anticancer candidate

Key Findings :

  • Methoxyethyl substituents improve aqueous solubility, making derivatives like suitable for in vitro screening.
  • Alkyl groups at the 6-position (e.g., methyl, ethyl) correlate with thermal stability (higher melting points) .

Activity Comparison in Disease Models

Anticancer Activity

  • S29: Demonstrates potent cytotoxicity against SK-N-BE(2) neuroblastoma cells but requires nanocarriers due to rapid clearance .
  • Ibrutinib Intermediate (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-...: Shows efficacy in B-cell malignancies via Bruton’s tyrosine kinase inhibition, highlighting the impact of phenoxyphenyl groups on target selectivity .

Antiparasitic Activity

  • PP2 : Exhibits antileishmanial activity (IC₅₀ < 1 μM) by targeting parasite CK1.2 kinase, with a selectivity index >10 over mammalian cells .

Neurological Effects

  • PP2 Analog (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-...) : Inhibits NMDA receptor potentiation via Src kinase inhibition, suggesting utility in neurodegenerative diseases .

Key Trends :

  • Chlorination at the 4-position enhances electrophilicity, facilitating nucleophilic substitutions .
  • Bulky substituents (e.g., tert-butyl) reduce yields but improve thermal stability .

Biological Activity

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PP2, is a compound belonging to the class of phenylpyrazoles. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. Its structural characteristics enable it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

  • IUPAC Name : 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular Formula : C15H17ClN5
  • Molecular Weight : 302.78 g/mol
  • CAS Number : Not available

The compound's structure includes a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent, which is critical for its biological activity.

Anticancer Properties

PP2 has been identified as a potent inhibitor of Src-family kinases, which play a significant role in cancer cell proliferation and survival. Studies have demonstrated that PP2 effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer models.

In one study, PP2 exhibited an IC50 value range of 0.3–24 µM against dual targets such as EGFR and VGFR2. Specifically, compound 5i , a derivative of PP2, was noted for its ability to:

  • Induce apoptosis in cancer cells.
  • Inhibit cell migration.
  • Suppress cell cycle progression leading to DNA fragmentation .

Antimicrobial Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antibacterial and antibiofilm activities. In a study involving various pyrazole derivatives, compounds structurally related to PP2 demonstrated effectiveness against biofilm formation and quorum sensing in bacteria. This suggests potential applications in treating infections where biofilm formation is a concern .

The mechanism by which PP2 exerts its effects involves the inhibition of specific kinases that are crucial for signaling pathways associated with cell growth and survival. The binding affinity of PP2 to these kinases allows it to disrupt their normal function, leading to reduced cellular proliferation and increased apoptosis in cancer cells.

Research Findings

StudyFindings
Development of Novel ClassIdentified PP2 as a dual inhibitor with significant anticancer activity; effective in MCF-7 model with IC50 values as low as 0.3 µM.
Antibiofilm ActivityDemonstrated strong antibiofilm properties against bacterial strains; effective in inhibiting quorum sensing mechanisms.
DrugBank InsightsClassified as an experimental small molecule with potential therapeutic applications; detailed structural analysis provided insights into binding interactions.

Case Studies

  • Breast Cancer Model (MCF-7) : In vitro studies showed that PP2 significantly inhibited tumor growth and induced apoptosis through kinase inhibition.
  • Bacterial Biofilms : A series of experiments highlighted the effectiveness of PP2 derivatives in preventing biofilm formation on surfaces commonly affected by bacterial colonization.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The synthesis typically involves a multi-step process starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with the 4-chlorophenyl group. Key steps include:

  • Core formation : Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux (150–160°C) to generate the pyrazolo[3,4-d]pyrimidine scaffold .
  • Substituent introduction : Nucleophilic substitution or coupling reactions to attach the 4-chlorophenyl group. For example, using a Buchwald–Hartwig amination with Pd catalysts for N-arylation .
  • Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF, DMSO) and palladium-based catalysts (e.g., Pd(OAc)₂) are critical for yield optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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